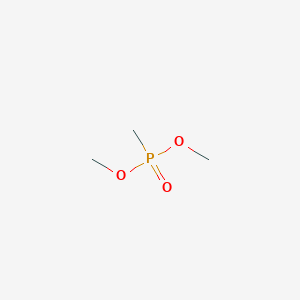
Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
Übersicht
Beschreibung
It was first isolated by the French pharmacist and chemist Pierre François Guillaume Boullay in 1812 . The name “picrotoxin” is derived from the Greek words “picros” (bitter) and “toxicon” (poison). Cocculin is a mixture of two different compounds, picrotoxinin and picrotin, and occurs naturally in the fruit of the Anamirta cocculus plant .
Vorbereitungsmethoden
Cocculin can be isolated from the fruit of the Anamirta cocculus plant. The plant produces small stone fruits, which are typically dried and then processed to extract cocculin . There are also several synthetic routes to produce cocculin. One notable method involves the use of carvone as a stereochemical template. The synthesis includes several reactions such as Claisen rearrangement, organo-selenium-mediated reduction of an epoxy ketone, and stereospecific construction of a glycidic ester . Industrial production methods often involve the chemical synthesis of cocculin due to the complexity and low yield of natural extraction.
Analyse Chemischer Reaktionen
Cocculin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . Major products formed from these reactions include derivatives of picrotoxinin and picrotin, which can be further modified for various applications.
Wissenschaftliche Forschungsanwendungen
Cocculin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a central nervous system stimulant and an antidote for poisoning by central nervous system depressants, especially barbiturates . Cocculin is also used as a research tool to study the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and its receptors . In addition, cocculin has been studied for its potential use in treating respiratory distress and as a convulsant in animal models .
Wirkmechanismus
Cocculin acts as a noncompetitive antagonist at GABA-A receptors, blocking the gamma-aminobutyric acid-activated chloride ionophore . This action prevents chloride ions from passing through the cell membrane, reducing the conductance through the channel by decreasing the opening frequency and mean open time . As a result, cocculin exerts an inhibitory influence on the target neuron, leading to its stimulant and convulsant effects .
Vergleich Mit ähnlichen Verbindungen
Cocculin is unique due to its dual composition of picrotoxinin and picrotin. Similar compounds include other GABA receptor antagonists such as bicuculline and gabazine . cocculin’s specific combination of picrotoxinin and picrotin gives it distinct pharmacological properties, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
ethyl N-(4-acetamidophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(15)13-19(16,17)10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOVYVJUYZYMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161050 | |
| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13945-59-0 | |
| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13945-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [[4-(acetylamino)phenyl]sulphonyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















